3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound is likely an indole derivative, given the presence of “indol” in its name. Indoles are a class of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the construction of the indole ring, followed by various substitutions to add the different functional groups present in the molecule .Molecular Structure Analysis
The structure of the compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present in the molecule. For example, the hydroxy groups might be involved in reactions such as esterification or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, boiling point, and stability, can be determined using various analytical techniques .Scientific Research Applications
Antiviral Activity
Research into indole derivatives has demonstrated potential antiviral properties. For instance, studies have synthesized compounds with structures related to indole derivatives, investigating their efficacy against viruses such as the influenza A virus, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Although specific activity varies, some compounds exhibit significant antiviral effects, suggesting the potential for development into therapeutic agents (Ivashchenko et al., 2014), (Ivashchenko et al., 2015).
Antimicrobial Activity
Beyond antiviral applications, indole derivatives have been explored for their antimicrobial potential. Chemoselective synthesis of bisindole derivatives has demonstrated antimicrobial activity, underscoring the versatility of indole frameworks in developing agents against bacterial and fungal pathogens (Gadaginamath & Shyadligeri, 2000).
Synthetic Applications
Indole derivatives serve as key intermediates in the synthesis of complex molecules, exhibiting diverse chemical reactivity that enables the construction of various pharmacologically relevant structures. The synthesis and investigation of such compounds contribute to advancements in drug development, materials science, and the study of biological systems (Maddirala et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14-6-5-7-18(11-14)27-9-8-23-20-16(3)10-15(2)12-19(20)22(26,21(23)25)13-17(4)24/h5-7,10-12,26H,8-9,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQJSCMQOZYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3C(C2=O)(CC(=O)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one |
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